molecular formula C12H14O3 B13181629 Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate

Cat. No.: B13181629
M. Wt: 206.24 g/mol
InChI Key: JOCAUPJKPZFTNL-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3. It is a specialized chemical used in various scientific research and industrial applications. The compound features an oxirane ring, which is a three-membered cyclic ether, making it highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate can be synthesized through the epoxidation of o-tolyl-substituted alkenes. One common method involves the reaction of o-tolyl-substituted alkenes with peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as tertiary amines, can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Nucleophilic Substitution: β-hydroxy esters

    Oxidation: Ketones or carboxylic acids

    Reduction: Diols

Scientific Research Applications

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, resulting in the formation of β-hydroxy esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective synthesis and applications where the o-tolyl group can influence the reactivity and stability of the compound.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methyl-3-(2-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3

InChI Key

JOCAUPJKPZFTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C(O2)C(=O)OC)C

Origin of Product

United States

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